Tocamphyl

Overview

Description

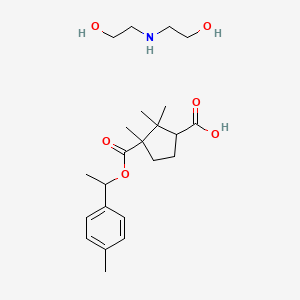

Tocamphyl is a synthetic choleretic compound derived from a root extract of Curcuma longa, L. It is known for its ability to stimulate pancreatic exocrine secretion and bile flow . The molecular formula of this compound is C23H37NO6, and it has a molecular weight of 423.55 . This compound is a carboxylic ester and has been studied for its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tocamphyl can be synthesized through a series of chemical reactions involving the esterification of specific precursor molecules. The synthetic route typically involves the reaction of benzyl alcohol with carboxylic acids under acidic conditions to form the ester bond . The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The production involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions: Tocamphyl undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Tocamphyl has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

Biology: Investigated for its effects on pancreatic exocrine secretion and bile flow in animal models.

Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

Tocamphyl exerts its effects by stimulating the secretion of pancreatic enzymes and bile. The mechanism involves the activation of specific receptors in the gastrointestinal tract, leading to the release of gastrointestinal hormones such as secretin . This hormone, in turn, stimulates the pancreas to secrete digestive enzymes and the liver to produce bile. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with receptors on the surface of pancreatic and liver cells .

Comparison with Similar Compounds

Benzyl Alcohol: A functional parent of Tocamphyl, used in various chemical reactions.

Curcumin: Another compound derived from Curcuma longa, known for its anti-inflammatory and antioxidant properties.

Cholic Acid: A bile acid that shares similar choleretic properties with this compound.

Comparison:

Biological Activity

Tocamphyl is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, biological properties, and research findings associated with this compound, supported by data tables and case studies.

1. Synthesis of this compound

This compound is synthesized through various chemical reactions, including the Mannich reaction, which is pivotal in creating biologically active compounds. The synthesis process typically involves the reaction of amines with formaldehyde and a ketone, leading to the formation of Mannich bases that exhibit diverse biological activities such as antibacterial, antifungal, and anticancer properties .

2. Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : this compound has shown significant antimicrobial effects against various bacterial strains. Preliminary studies indicate its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : The compound exhibits strong antioxidant activity, which is crucial for combating oxidative stress in biological systems.

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Initial studies have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

3.1 Antimicrobial Activity Study

A study conducted on the antimicrobial properties of this compound involved testing its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 32 µg/mL | 15 |

| S. aureus | 16 µg/mL | 20 |

This study concluded that this compound exhibits promising antimicrobial activity, particularly against S. aureus.

3.2 Antioxidant Activity Assessment

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The findings are presented in Table 2.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

These results indicate that this compound has a dose-dependent antioxidant effect, with significant activity at higher concentrations.

3.3 Anti-inflammatory Study

In vitro studies assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a reduction in pro-inflammatory cytokines (TNF-α and IL-6) by approximately 40% at a concentration of 50 µg/mL.

4. Conclusion

This compound exhibits a range of biological activities that warrant further exploration for potential therapeutic applications. Its antimicrobial, antioxidant, and anti-inflammatory properties highlight its versatility as a pharmaceutical candidate. Future research should focus on clinical trials to fully elucidate its efficacy and safety profile in humans.

5. References

Properties

CAS No. |

5634-42-4 |

|---|---|

Molecular Formula |

C23H37NO6 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C19H26O4.C4H11NO2/c1-12-6-8-14(9-7-12)13(2)23-17(22)19(5)11-10-15(16(20)21)18(19,3)4;6-3-1-5-2-4-7/h6-9,13,15H,10-11H2,1-5H3,(H,20,21);5-7H,1-4H2 |

InChI Key |

WSEQDEFUEFCRLT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C)OC(=O)C2(CCC(C2(C)C)C(=O)O)C.C(CO)NCCO |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)OC(=O)C2(CCC(C2(C)C)C(=O)O)C.C(CO)NCCO |

Appearance |

Solid powder |

Key on ui other cas no. |

5634-42-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tocamphyl; Biliphorin; Gallogen; Tocanfil |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.